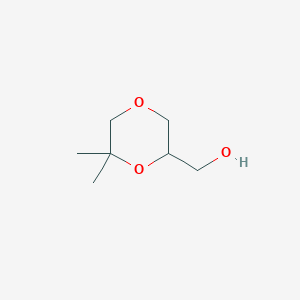

(6,6-Dimethyl-1,4-dioxan-2-yl)methanol

Description

(6,6-Dimethyl-1,4-dioxan-2-yl)methanol is an organic compound with the molecular formula C7H14O3. It is characterized by the presence of a dioxane ring substituted with a methanol group and two methyl groups. This compound is known for its potential volatility and flammability .

Properties

IUPAC Name |

(6,6-dimethyl-1,4-dioxan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)5-9-4-6(3-8)10-7/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHPCUZQKVYRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263375-44-5 | |

| Record name | (6,6-dimethyl-1,4-dioxan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethyl-1,4-dioxan-2-yl)methanol typically involves organic synthesis routes. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane with formaldehyde under acidic conditions to form the dioxane ring, followed by reduction to introduce the methanol group .

Industrial Production Methods

Industrial production methods for (6,6-Dimethyl-1,4-dioxan-2-yl)methanol are often proprietary and may involve patented processes. Generally, these methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethyl-1,4-dioxan-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of (6,6-Dimethyl-1,4-dioxan-2-yl)methanol is characterized by a dioxane ring with two methyl groups at the 6-position and a hydroxymethyl group at the 2-position. The molecular formula is , and its structural representation can be summarized as follows:

- Molecular Formula :

- SMILES Notation : CC1(COCC(O1)CO)C

- InChI Key : VDHPCUZQKVYRPU-UHFFFAOYSA-N

Synthesis of Chiral Compounds

(6,6-Dimethyl-1,4-dioxan-2-yl)methanol serves as a precursor for synthesizing chiral amines and other derivatives. For instance, it has been utilized in the preparation of optically active intermediates for pharmaceutical compounds, particularly in the synthesis of statins, which are pivotal in cholesterol management .

Case Study : A research study demonstrated that (6,6-Dimethyl-1,4-dioxan-2-yl)methanol could be transformed into various chiral intermediates through oxidation reactions. This method showcased high yields and purity levels, making it a valuable tool in asymmetric synthesis .

Pharmaceutical Applications

The compound has shown promise in drug development, particularly as an intermediate in synthesizing HMG-CoA reductase inhibitors like rosuvastatin and atorvastatin. These drugs are essential for treating hyperlipidemia and reducing cardiovascular risks .

Data Table 1: Pharmaceutical Compounds Derived from (6,6-Dimethyl-1,4-dioxan-2-yl)methanol

| Compound Name | Application | Reference |

|---|---|---|

| Rosuvastatin | Cholesterol-lowering agent | |

| Atorvastatin | Statin for lipid management | |

| Pitavastatin | HMG-CoA reductase inhibitor |

Environmental Chemistry

Research indicates that (6,6-Dimethyl-1,4-dioxan-2-yl)methanol may play a role in environmental chemistry as a potential biodegradable solvent. Its dioxane structure allows for easier breakdown compared to traditional solvents, which could mitigate environmental impacts.

Case Study : A study explored the degradation pathways of dioxane derivatives in aquatic environments. The findings suggested that (6,6-Dimethyl-1,4-dioxan-2-yl)methanol exhibits favorable degradation characteristics under certain conditions, thus supporting its use as an environmentally friendly solvent .

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-1,4-dioxan-2-yl)methanol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, and its hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules. These interactions can influence the compound’s biological activity and its effects on various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

1,4-Dioxane-2-methanol: Similar structure but lacks the methyl groups.

2,6-Bis(hydroxymethyl)dioxane: Contains two hydroxymethyl groups instead of one.

(2S)-1,4-Dioxane-2-methanol: A stereoisomer with different spatial arrangement of atoms.

Uniqueness

(6,6-Dimethyl-1,4-dioxan-2-yl)methanol is unique due to the presence of two methyl groups on the dioxane ring, which can influence its chemical reactivity and physical properties. This structural feature can affect its volatility, solubility, and interactions with other molecules, making it distinct from similar compounds .

Biological Activity

(6,6-Dimethyl-1,4-dioxan-2-yl)methanol, a compound with the molecular formula CHO, has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of (6,6-Dimethyl-1,4-dioxan-2-yl)methanol features a dioxane ring with two methyl groups at the 6-position and a hydroxymethyl group at the 2-position. This configuration contributes to its unique chemical behavior and interactions with biological systems.

The biological activity of (6,6-Dimethyl-1,4-dioxan-2-yl)methanol is thought to be influenced by its ability to interact with various biomolecules. Key mechanisms include:

- Cell Cycle Regulation : Preliminary studies indicate that compounds similar to (6,6-Dimethyl-1,4-dioxan-2-yl)methanol may modulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and have implications in cancer therapeutics .

- Cytotoxicity : Reports suggest that this compound can exhibit cytotoxic effects on certain cell lines, potentially leading to apoptosis in cancer cells .

Cytotoxicity Assays

Research has demonstrated that (6,6-Dimethyl-1,4-dioxan-2-yl)methanol possesses cytotoxic properties against various cancer cell lines. A study involving different concentrations of the compound showed significant inhibition of cell proliferation in a dose-dependent manner. The results are summarized in Table 1 below.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

| 100 | 30 |

Table 1: Cytotoxic effects of (6,6-Dimethyl-1,4-dioxan-2-yl)methanol on cancer cell lines.

Mechanistic Insights

The mechanism behind the cytotoxic effects appears to involve increased oxidative stress and disruption of mitochondrial function. In vitro studies demonstrated elevated levels of reactive oxygen species (ROS) and decreased mitochondrial membrane potential in treated cells .

Case Study 1: Anticancer Activity

A notable case study investigated the effects of (6,6-Dimethyl-1,4-dioxan-2-yl)methanol on breast cancer cells. The study revealed that treatment with this compound led to significant apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment.

Case Study 2: Skin Irritation Potential

In toxicity assessments, (6,6-Dimethyl-1,4-dioxan-2-yl)methanol was found to cause skin irritation in animal models. The compound was classified as a skin irritant under standard safety protocols . This finding emphasizes the need for caution when handling the compound in laboratory settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.